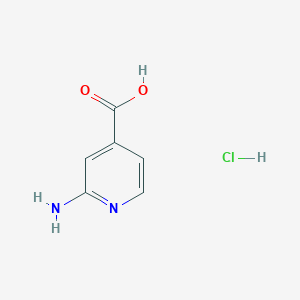

2-Aminoisonicotinic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Aminoisonicotinic acid hydrochloride is an organic compound with the molecular formula C6H6N2O2·HCl. It is a derivative of isonicotinic acid, featuring an amino group at the 2-position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoisonicotinic acid hydrochloride typically involves the nucleophilic substitution of 2-chloronicotinic acid with ammonia. The reaction is carried out under high temperature and pressure conditions to facilitate the substitution reaction. The resulting 2-aminoisonicotinic acid is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to maintain the required reaction conditions and ensure the purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

化学反応の分析

Types of Reactions: 2-Aminoisonicotinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form 2-aminopyridine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: 2-Aminopyridine derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Antibacterial Activity

Research indicates that 2-aminoisonicotinic acid derivatives exhibit significant antibacterial properties. Studies have shown that compounds containing the 2-aminopyridine moiety can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study : A study demonstrated that when grafted onto chitosan, 2-aminoisonicotinic acid significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its utility in creating biocompatible antibacterial coatings for medical devices .

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of 2-aminoisonicotinic acid. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs .

Herbicide Development

The compound serves as an intermediate in the synthesis of herbicides. Its derivatives are utilized to create effective herbicides that can target specific plant species while minimizing damage to crops .

Synthesis Example : A synthetic method was developed to produce 2-aminoisonicotinic acid from readily available precursors, achieving high purity and yield. This process is advantageous for industrial production due to its simplicity and low environmental impact .

Pesticide Intermediates

In addition to herbicides, 2-aminoisonicotinic acid is used in synthesizing pesticides, enhancing their efficacy and reducing toxicity to non-target organisms. This application is crucial for sustainable agricultural practices .

Metal-Organic Frameworks (MOFs)

The unique structure of 2-aminoisonicotinic acid allows it to act as a ligand in the formation of metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .

Research Findings : Studies have shown that MOFs synthesized using 2-aminoisonicotinic acid exhibit excellent stability and selectivity for gases like CO2, making them suitable for environmental applications such as carbon capture .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various assays, including spectrophotometric methods. Its ability to form complexes with metal ions makes it useful in detecting trace metals in environmental samples .

作用機序

The mechanism of action of 2-aminoisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, derivatives of this compound are known to inhibit enzymes such as glycogen synthase kinase-3, which plays a role in various diseases .

類似化合物との比較

Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

Nicotinic acid:

Picolinic acid: Features a carboxylic acid group at the 2-position of the pyridine ring.

Uniqueness: 2-Aminoisonicotinic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

生物活性

2-Aminoisonicotinic acid hydrochloride (CAS No. 13362-28-2) is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, pharmacological potential, and relevant research findings associated with this compound.

- Molecular Formula : C6H6N2O2

- Molecular Weight : 138.12 g/mol

- Boiling Point : Not specifically documented; however, it is generally stable under standard conditions.

- Solubility : Soluble in water, indicating good bioavailability.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against a range of bacterial and fungal pathogens.

- Antiviral Properties : Potential activity against viruses such as HIV and influenza.

- Anti-inflammatory Effects : Inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Suggestive data indicate neuroprotective properties that may benefit neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens.

- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways, including those related to apoptosis and cell cycle regulation.

- Interaction with Receptors : Evidence suggests that it may act on G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry explored the antibacterial effects of 2-aminoisonicotinic acid derivatives. The results indicated that modifications to the amino group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 2-Aminoisonicotinic Acid | Moderate | High |

| Derivative A | High | Moderate |

| Derivative B | Very High | Very High |

Antiviral Research

Research conducted by the International Journal of Antiviral Agents highlighted the antiviral potential of this compound against HIV. The study demonstrated that the compound inhibited viral replication in vitro by interfering with reverse transcriptase activity .

Neuroprotective Effects

A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of 2-aminoisonicotinic acid in a murine model of Alzheimer's disease. Results indicated significant reductions in neuroinflammation and improved cognitive function in treated animals compared to controls .

特性

IUPAC Name |

2-aminopyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3H,(H2,7,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSSDBZZBQDBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。